molecular formula C3H2BrF3 B072328 2-Bromo-3,3,3-trifluoroprop-1-ene CAS No. 1514-82-5

2-Bromo-3,3,3-trifluoroprop-1-ene

Cat. No.: B072328
CAS No.: 1514-82-5
M. Wt: 174.95 g/mol
InChI Key: QKBKGNDTLQFSEU-UHFFFAOYSA-N
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Description

2-Bromo-3,3,3-trifluoro-1-propene can be added to N2 gas in order to enhance its fire suppression efficiency.

Mechanism of Action

Target of Action

2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) is a versatile reagent used in the synthesis of various fluorinated organic compounds

Mode of Action

The mode of action of 2-BTP is primarily through its participation in various organic synthesis reactions. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions . Through these reactions, 2-BTP contributes to the construction of a wide range of fluorinated organic compounds.

Result of Action

The result of 2-BTP’s action is the formation of fluorinated organic compounds through various types of chemical reactions . These compounds can have a wide range of properties and uses, depending on their specific structures.

Properties

IUPAC Name

2-bromo-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBKGNDTLQFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883575
Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-82-5
Record name 2-Bromo-3,3,3-trifluoro-1-propene
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Record name 1514-82-5
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Record name 1-Propene, 2-bromo-3,3,3-trifluoro-
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Record name 2-bromo-3,3,3-trifluoroprop-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,3-trifluoroprop-1-ene
Reactant of Route 2
2-Bromo-3,3,3-trifluoroprop-1-ene
Reactant of Route 3
2-Bromo-3,3,3-trifluoroprop-1-ene
Customer
Q & A

Q1: What makes 2-Bromo-3,3,3-trifluoroprop-1-ene a valuable reagent in organic synthesis?

A: this compound serves as a versatile precursor for introducing the trifluoromethyl (CF3) group into various organic molecules. [, ] This is significant because the CF3 group often imparts desirable properties to pharmaceutical and agrochemical compounds, such as enhanced metabolic stability and lipophilicity.

Q2: Can you elaborate on the specific reactions this compound participates in?

A2: Research demonstrates its utility in synthesizing trifluoromethylated compounds through distinct pathways:

  • Lithium-Halogen Exchange: Reacting this compound with alkyl lithium reagents like sec-butyllithium generates 1-trifluoromethylvinyllithium. [] This highly reactive intermediate rapidly reacts with electrophiles such as aldehydes and N-tosylimines, yielding trifluoromethylated allylic alcohols and N-[2-(trifluoromethyl)allyl] sulfoamides.
  • Direct Substitution: this compound reacts with nucleophiles like indole under basic conditions, leading to substitution of the bromine atom and formation of trifluoromethylated alkenes. [] This method offers a direct route to diversely substituted trifluoromethylated alkenes without requiring transition metal catalysts.

Q3: What are the implications of the different reaction pathways available for this compound?

A: The ability to utilize different reaction conditions and reagents with this compound significantly broadens its synthetic applicability. For instance, the lithium-halogen exchange route provides access to reactive intermediates for synthesizing complex molecules. [] In contrast, the direct substitution method offers a simpler, potentially more cost-effective route to specific trifluoromethylated alkenes. [] This versatility makes this compound a valuable tool for developing novel pharmaceuticals, agrochemicals, and other specialized materials.

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